2,2-Dimethyl-1-phenylbutan-1-one
Overview
Description
2,2-Dimethyl-1-phenylbutan-1-one is an organic compound with the molecular formula C12H16O. It is also known as 2,2-dimethylbutyrophenone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a butane chain with two methyl groups at the second carbon position. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1-phenylbutan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of bromoethane with isobutyrophenone. This reaction typically requires a base, such as potassium carbonate, and is conducted under reflux conditions to facilitate the formation of the desired ketone .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with 2,2-dimethylbutanone can yield the desired product. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenyl group or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving ketones.
Medicine: Research into potential pharmaceutical applications, including the synthesis of drug intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of alcohols or other derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: Similar structure but with a shorter carbon chain.
2,2-Dimethyl-1-phenylpentan-1-one: Similar structure but with a longer carbon chain.
Acetophenone: A simpler ketone with a phenyl group directly bonded to the carbonyl carbon.
Uniqueness
2,2-Dimethyl-1-phenylbutan-1-one
Properties
IUPAC Name |
2,2-dimethyl-1-phenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDVPOYBSSFMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381658 | |
Record name | 2,2-dimethyl-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
829-10-7 | |
Record name | 2,2-dimethyl-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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